molecular formula C9H16N4O B13072710 1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine

1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13072710
M. Wt: 196.25 g/mol
InChI Key: HSVIMRFJBUVZLX-UHFFFAOYSA-N
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Description

1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a triazole derivative characterized by a 1,2,4-triazole core substituted at the N1 position with a (4-methyloxan-4-yl)methyl group and an amine group at position 2.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

1-[(4-methyloxan-4-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4O/c1-9(2-4-14-5-3-9)6-13-7-11-8(10)12-13/h7H,2-6H2,1H3,(H2,10,12)

InChI Key

HSVIMRFJBUVZLX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOCC1)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 4-methyloxan-4-ylmethyl chloride with 1H-1,2,4-triazol-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like manganese dioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the compound with hydrogenated triazole rings.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antiviral agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The triazole ring is known to interact with the active sites of enzymes, disrupting their normal function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent (N1 Position) Key Properties (Predicted/Reported)
1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine C9H16N4O* ~196.25 (4-Methyltetrahydropyran-4-yl)methyl Likely higher lipophilicity due to cyclic ether; potential for hydrogen bonding
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C9H8ClFN4 226.64 2-Chloro-4-fluorobenzyl Halogenated aromatic group; higher molecular weight; possible enhanced stability
1-[(4-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine C9H9FN4 192.20 4-Fluorobenzyl Lower molecular weight; fluorine may enhance bioavailability
1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine C11H15N5O 233.27 Pyridinylmethyl with methoxy/methyl Predicted density: 1.30 g/cm³; higher polarity due to pyridine
1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine C9H8Cl2N4 243.10 2,4-Dichlorobenzyl Increased halogen content; potential for energetic applications

*Calculated based on tetrahydropyran (C5H9O) + methylene + triazole-amine.

Key Observations:

Substituent Effects: Aromatic vs.

Biological Relevance :

  • Triazole derivatives with halogenated aromatic substituents (e.g., 2-chloro-4-fluorophenyl) are explored for anticancer activity , while nitrogen-rich analogs (e.g., azido or nitro derivatives) are studied as energetic materials due to high heats of formation . The target compound’s tetrahydropyran group may modulate pharmacokinetic properties, though specific data are lacking.

Synthetic Considerations :

  • Similar triazole derivatives are synthesized via cyclocondensation of thiosemicarbazides or hydrazides with nitriles, followed by functionalization . The tetrahydropyran substituent may require specialized protecting-group strategies during synthesis.

Biological Activity

1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their roles in medicinal chemistry, particularly as antibacterial, antifungal, and antiviral agents. This article delves into the biological activity of this specific compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₉H₁₆N₄O
  • Molecular Weight : 196.25 g/mol
  • CAS Number : 1861611-66-6

Biological Activity Overview

Triazole derivatives have been extensively studied for their biological activities. The specific compound in focus exhibits significant potential in various therapeutic areas:

Antibacterial Activity

Research indicates that triazole derivatives often exhibit remarkable antibacterial properties. For instance:

  • A study demonstrated that several triazole compounds displayed minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against common pathogens like E. coli and S. aureus .
  • The compound's structure suggests it may share similar mechanisms of action with other triazoles that inhibit cell wall synthesis or disrupt membrane integrity.

Antifungal Activity

Triazoles are well-known antifungal agents, particularly in treating systemic fungal infections. The biological activity of 1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine may be comparable to established antifungal agents:

CompoundActivity TypeMIC (µg/mL)Target Organism
Triazole Derivative AAntifungal0.5Candida albicans
Triazole Derivative BAntifungal1.0Aspergillus niger
1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine Potential AntifungalTBDTBD

Antiviral Activity

Some triazoles have been investigated for antiviral properties, particularly against RNA viruses. The potential of this compound in antiviral applications remains an area for further exploration.

The precise mechanism of action for 1-[(4-Methyloxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine is not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar to other triazoles that inhibit fungal lanosterol demethylase.
  • Disruption of Nucleic Acid Synthesis : Potential interference with RNA or DNA synthesis pathways in target microorganisms.

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole derivatives:

  • Antibacterial Efficacy : A systematic review indicated that compounds with a triazole core often outperform traditional antibiotics against resistant strains .
  • Synthesis and Evaluation : Research on novel triazole derivatives showed promising results against a panel of bacterial strains with MIC values significantly lower than those of existing treatments .
  • Comparative Studies : In vitro studies comparing various triazole derivatives revealed that modifications in side chains can enhance antibacterial potency .

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